苯乙肼盐酸盐

描述

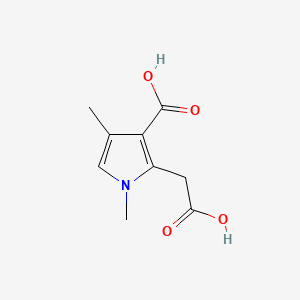

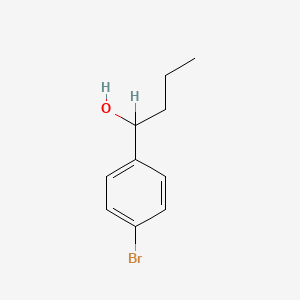

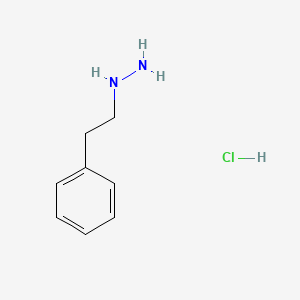

Phenelzine hydrochloride is a compound known for its inhibitory effects on monoamine oxidase (MAO), a property that lends it antidepressant and anxiolytic activities. This substance belongs to the class of hydrazine derivatives and is characterized by its interaction with various biological molecules, including lipid peroxidation-derived aldehydes like 4-hydroxynonenal (4-HNE), which plays a role in its neuroprotective effects (Singh et al., 2013). Its molecular structure allows for the scavenging of reactive carbonyl compounds, contributing to its therapeutic efficacy in conditions characterized by oxidative stress.

Synthesis Analysis

Phenelzine hydrochloride's synthesis involves the modification of the phenelzine molecule, which can undergo various chemical reactions due to its hydrazine functional group. One study highlights the deuterium isotope effect on phenelzine, demonstrating the role of the hydrogen atom in the 1-carbon position in its metabolic activity, suggesting that its irreversible inhibition of MAO may proceed via a phenylethyldiazene intermediate (Yu & Tipton, 1989).

Molecular Structure Analysis

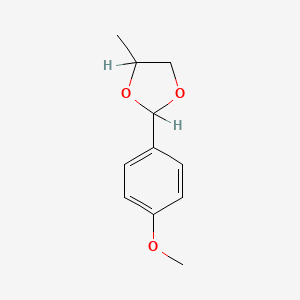

Phenelzine's molecular structure, containing a hydrazine group, is crucial for its ability to interact with and scavenge lipid peroxidation-derived aldehydes like 4-HNE. This chemical feature underpins its neuroprotective properties, as evidenced by its efficacy in preventing mitochondrial dysfunction and oxidative modification of mitochondrial proteins (Singh et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of phenelzine is highlighted by its interaction with monoamine oxidase (MAO), where it acts as both an inhibitor and a substrate. This dual role facilitates the formation of active metabolites, such as β-phenylethylidenehydrazine (PEH), which contribute to its pharmacological profile. The reaction of phenelzine with MAO and its subsequent metabolic pathways underscore its complex chemical properties (Ortiz de Montellano & Watanabe, 1987).

Physical Properties Analysis

The physical properties of phenelzine hydrochloride, such as its solubility and stability, are essential for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. These characteristics are influenced by the compound's molecular structure and its interactions with biological matrices.

Chemical Properties Analysis

Phenelzine's chemical properties, including its reactivity with MAO and ability to scavenge reactive carbonyls, are central to its therapeutic effects. Its mechanism of action involves the inhibition of MAO and the scavenging of reactive aldehydes, contributing to its efficacy in treating conditions associated with oxidative stress and neurotransmitter dysregulation (Baker et al., 2019).

科学研究应用

-

Treatment of Depression and Anxiety Disorders

- Application : Phenelzine hydrochloride is a monoamine oxidase inhibitor (MAOI) that is used as an antidepressant and anxiolytic . It’s effective in the treatment of panic disorder and social anxiety disorder .

- Results : There is a broad consensus, based on 6 decades of experience, for the effectiveness of Phenelzine in treating depression and anxiety disorders .

-

Neuroprotection

- Application : Phenelzine has been found to have neuroprotective and neurorescue properties .

- Method : The neuroprotective effects of Phenelzine are studied using various in vitro and in vivo models .

- Results : Research has demonstrated multiple actions of Phenelzine that may contribute to neuroprotection/neurorescue .

-

Treatment of Atypical Depression

- Application : Phenelzine is indicated for the treatment of nonendogenous, neurotic or atypical depression for patients that do not tolerate other forms of therapy . Atypical depression has a high prevalence rate, starts in early life, tends to last longer, is more likely to occur in people with bipolar disorder, has a high comorbidity with anxiety disorder and carries more risk of suicidal behavior .

- Results : The featuring symptoms of the atypical feature include mood reactivity, two or more of this symptoms: 1) increased appetite, 2) increased sleep, 3) leaden paralysis and 4) interpersonal rejection sensitivity and should not have melancholic or catatonic features of depression .

-

Treatment of Obsessive-Compulsive Disorder (OCD)

-

Treatment of Dysthymia

-

Treatment of Bulimia

安全和危害

Phenelzine may cause some people to be agitated, irritable, or display other abnormal behaviors. It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Phenelzine .

未来方向

属性

IUPAC Name |

2-phenylethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTQJIOOEPPOBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228145 | |

| Record name | Hydrazine, (2-phenylethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenelzine hydrochloride | |

CAS RN |

5470-36-0, 77430-25-2 | |

| Record name | Hydrazine, (2-phenylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenelzine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (2-phenylethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077430252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenelzine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (2-phenylethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENELZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C3H00Y2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。